Thallium(1+) undecanoate

Metallomesogen Phase transition thermodynamics Differential scanning calorimetry

Thallium(1+) undecanoate (C₁₁H₂₁O₂Tl; MW 389.67 g/mol) is the thallium(I) salt of n-undecanoic acid, belonging to the homologous series of thallium(I) n-alkanoates (“thallium soaps”). It is classified as a metallomesogen: upon heating it undergoes a sequence of solid–solid polymorphic transitions before melting to a smectic A-like liquid-crystal (neat) phase near 404 K, and eventually clears to an isotropic liquid at higher temperature.

Molecular Formula C11H21O2Tl
Molecular Weight 389.67 g/mol
CAS No. 34244-93-4
Cat. No. B15341597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThallium(1+) undecanoate
CAS34244-93-4
Molecular FormulaC11H21O2Tl
Molecular Weight389.67 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)[O-].[Tl+]
InChIInChI=1S/C11H22O2.Tl/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1
InChIKeyFGZYZJVAZAHFBB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thallium(1+) Undecanoate (CAS 34244-93-4): Baseline Identity and Thermophysical Classification for Procurement


Thallium(1+) undecanoate (C₁₁H₂₁O₂Tl; MW 389.67 g/mol) is the thallium(I) salt of n-undecanoic acid, belonging to the homologous series of thallium(I) n-alkanoates (“thallium soaps”). It is classified as a metallomesogen: upon heating it undergoes a sequence of solid–solid polymorphic transitions before melting to a smectic A-like liquid-crystal (neat) phase near 404 K, and eventually clears to an isotropic liquid at higher temperature [1][2]. This compound is distinct from both shorter- and longer-chain thallium(I) alkanoates in its transition temperatures and enthalpy distribution, and from other metal undecanoates (e.g., lead(II), copper(II), silver(I)) in its mesophase type, reactivity, and acid-soap formation stoichiometry [3][4].

Why Generic Substitution of Thallium(1+) Undecanoate with Other Metal Carboxylates or Chain-Length Homologs Fails


Thallium(1+) undecanoate cannot be freely interchanged with other thallium(I) n-alkanoates or with undecanoate salts of other metals because its specific chain length (C11) determines a unique distribution of five solid–solid phase transition temperatures and enthalpies between 306 K and 404 K [1][2]; a shorter chain (C9) shifts the transition cascade downward by 40–50 K, while a longer chain (C13) alters the enthalpy partitioning dramatically [3]. Substituting the metal cation produces a different mesophase architecture: lead(II) undecanoate forms a rotator phase rather than a condis smectic A phase [4], copper(II) undecanoate yields columnar discotic aggregates without a neat phase [4], and silver(I) carboxylates exhibit inferior regiospecificity and yield in vic-iodocarboxylate formation from alkenes [5]. Additionally, only thallium(I) carboxylates form 1:1 acid soaps with the parent acid that melt incongruently with nearly 90% of the combined enthalpy of fusion, a property relevant to thermal energy storage that is absent in divalent-metal systems [6].

Quantitative Differential Evidence for Thallium(1+) Undecanoate Versus Closest Analogs


Five Distinct Solid–Solid Phase Transitions and Mesophase Melting Point Differentiate C11 from C9 and C13 Thallium(I) n-Alkanoates

Thallium(1+) undecanoate (TlC11) exhibits a five-step phase cascade before reaching the isotropic liquid: crystal V→IV at 306.2 K, IV→III at 312.4 K, III→II at 325.6 K, II→I at 351.1 K, and I→liquid (mesophase) at 404.2 K, with total enthalpy ΣΔHtrs = 22.075 kJ·mol⁻¹ [1][2]. In contrast, the shorter homolog thallium(I) nonanoate (TlC9) shows its corresponding five transitions at 259.3, 299.8, 315.7, 332.2, and 410.9 K (ΣΔHtrs = 18.5 kJ·mol⁻¹) [3], while the longer homolog thallium(I) tridecanoate (TlC13) transitions at 315.0, 328.1, 332.6, 370.1, and 397.9 K (ΣΔHtrs = 24.129 kJ·mol⁻¹) [4]. The melting-to-mesophase temperature of TlC11 (404.2 K) is approximately 6.7 K lower than TlC9 (410.9 K) and 6.3 K higher than TlC13 (397.9 K), positioning TlC11 at a local extremum in the odd–even melting alternation curve across the series [1][3][4].

Metallomesogen Phase transition thermodynamics Differential scanning calorimetry

Smectic A (Condis) Mesophase Formation in TlC11 Versus Rotator Phase in Lead(II) Undecanoate Versus Columnar Discotic Phase in Copper(II) Undecanoate

Thallium(1+) undecanoate enters a smectic A-like liquid-crystal (neat) phase—classified as a 'condis' (conformationally disordered) mesophase—upon melting at 404.2 K and persists as an anisotropic fluid until clearing to the isotropic liquid [1][2]. For TlC11 members up to C16, the phase sequence is crystal II → crystal I → neat phase → isotropic liquid [3]. Lead(II) undecanoate also exhibits mesogenic behavior but forms a rotator phase (plastic crystal) rather than a condis smectic A phase; its melting point to the mesophase is 383.7 K (ΔH = 1.10 kJ·mol⁻¹ for the final transition) [4][5]. Copper(II) undecanoate does not form a neat phase at all; instead, its molecular aggregates develop columnar discotic liquid-crystal phases [6]. X-ray diffraction confirms that the neat phase of thallium soaps has a lamellar structure with fluid-like Tl⁺ ions in the head-group region, a feature not observed in the lead or copper analogs [7].

Liquid crystals Metallomesogens Mesophase architecture

Regiospecific Vic-Iodocarboxylate Synthesis: Thallium(I) Carboxylates Outperform Silver(I) Carboxylates

Treatment of an alkene with a thallium(I) carboxylate (including the undecanoate) and iodine yields the corresponding vic-iodocarboxylate in high yield with complete regiospecificity [1][2]. The reaction proceeds via a cyclic iodonium ion intermediate that is opened by the carboxylate nucleophile in a stereospecific trans fashion [1]. When silver(I) carboxylates are used instead, the reaction outcome differs: silver carboxylates tend to promote competing reaction pathways and exhibit lower regiospecificity in the iodocarboxylate formation [1][2]. The thallium(I)-mediated procedure was demonstrated with multiple carboxylate chain lengths including acetate, propionate, butyrate, and long-chain alkanoates, with isolated yields typically exceeding 80% for terminal and cyclic alkenes [1][3]. The C11 undecanoate chain offers practical advantages over shorter-chain thallium carboxylates (e.g., acetate or trifluoroacetate) by providing higher solubility in non-polar media and easier product isolation via crystallization owing to the longer alkyl chain [2][3].

Organic synthesis Halocarboxylation Prévost reaction modification

1:1 Acid Soap Formation with Undecanoic Acid: Thallium(I) System Uniquely Enables Thermal Energy Storage Candidates

Thallium(1+) undecanoate forms a 1:1 molecular compound (acid soap) with undecanoic acid, yielding thallium(I) hydrogen diundecanoate [C₁₁H₂₁O₂–Tl–HO₂CC₁₀H₂₁], which crystallizes in a monomolecular lamellar structure with all-trans acyl chains in a perpendicular orthorhombic subcell [1]. This stoichiometric association is the only one exhibited by the thallium derivatives; in contrast, divalent metal undecanoates (lead, copper) do not form analogous 1:1 acid soaps but instead behave as polar solvents solubilizing the acid without defined stoichiometric compound formation [2][3]. The acid soap melts incongruently, with the peritectic melting involving nearly 90% of the total enthalpic increments of both the acid and salt melting processes combined, making these compounds potential candidates for thermal energy storage materials [1]. The lamellar thickness for the room-temperature crystalline acid soap has been measured by X-ray diffraction and reported for the C11 member among the C3–C14 series [1].

Acid soaps Hydrogen dialkanoates Thermal energy storage

Procurement-Driven Application Scenarios for Thallium(1+) Undecanoate Based on Quantitative Evidence


Thermotropic Liquid-Crystal Device Fabrication Requiring a Smectic A Mesophase Window Near 400 K

Thallium(1+) undecanoate melts to a smectic A condis mesophase at 404.2 K (131.0 °C), as established by DSC and polarization microscopy [1]. This temperature is 20.5 K higher than the mesophase onset of lead(II) undecanoate (383.7 K) [2], and the smectic A lamellar architecture is qualitatively distinct from the rotator phase of lead and columnar discotic phase of copper analogs [3]. For optical devices requiring uniaxial birefringence with fluid-like intralayer ion mobility—such as variable retarders, thermotropic sensors, or anisotropic ion-conducting films—TlC11 provides a precisely calibrated mesophase onset that is neither as low as TlC13 (397.9 K) nor as high as TlC9 (410.9 K) [1][4].

Regiospecific trans-Vic-Iodocarboxylation of Alkenes for Multi-Step Organic Synthesis

Thallium(1+) undecanoate reacts with alkenes and iodine to produce vic-iodocarboxylates as single regioisomers in high yield, a selectivity advantage over silver(I) carboxylates documented by Cambie et al. (1974) [5]. The C11 chain length provides superior solubility in non-polar media and facilitates product isolation by crystallization compared to shorter-chain thallium carboxylates such as acetate or trifluoroacetate. This reagent is thus preferred for Prévost-type difunctionalization sequences where the undecanoate ester serves as a crystalline protecting group that can be subsequently hydrolyzed to the corresponding trans-diol.

Phase-Change Thermal Energy Storage Material Development Based on Acid Soap Peritectic Melting

Thallium(1+) undecanoate forms a 1:1 acid soap with undecanoic acid whose incongruent peritectic melting captures approximately 90% of the combined fusion enthalpy of both the pure acid and pure salt [6]. This enthalpy recovery fraction is uniquely accessible in the monovalent thallium(I) system; divalent metal undecanoates (lead, copper) do not form defined stoichiometric acid soaps and cannot concentrate the combined latent heat into a single phase transition [3][7]. Researchers screening candidate phase-change materials for the 350–420 K temperature range should prioritize TlC11–undecanoic acid binary mixtures over lead or copper undecanoate systems.

X-Ray Diffraction Calibration Standards with Chain-Length-Independent Lattice Parameters

X-ray diffraction studies on homologous thallium soaps (TlCₙ, n = 8–22) have demonstrated that the unit cell lattice parameters of the crystalline phases below the neat phase are independent of both acyl chain length and temperature across the series [8]. This unusual structural invariance—verified for TlC11 among the C9–C14 subset—makes thallium(1+) undecanoate a candidate internal standard for small-angle X-ray scattering (SAXS) calibration in lipid-membrane and surfactant research, where chain-length-dependent lattice expansion in other metal carboxylate series would otherwise introduce systematic errors.

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